(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)([1,1'-biphenyl]-4-yl)methanone

ABHD6 inhibitor Serine hydrolase Endocannabinoid system

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)([1,1'-biphenyl]-4-yl)methanone (CAS 2034320‑17‑5) is a synthetic small molecule that combines a 1,2,3‑triazole moiety linked at the piperidine 4‑position with a biphenyl‑carbonyl substituent on the piperidine nitrogen. It belongs to the broader class of triazole‑piperidine methanones that have been explored as covalent irreversible inhibitors of serine hydrolases, notably α/β‑hydrolase domain‑containing protein 6 (ABHD6) and diacylglycerol lipases (DAGLs).

Molecular Formula C20H20N4O
Molecular Weight 332.407
CAS No. 2034320-17-5
Cat. No. B2748799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)([1,1'-biphenyl]-4-yl)methanone
CAS2034320-17-5
Molecular FormulaC20H20N4O
Molecular Weight332.407
Structural Identifiers
SMILESC1CN(CCC1N2N=CC=N2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C20H20N4O/c25-20(23-14-10-19(11-15-23)24-21-12-13-22-24)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-9,12-13,19H,10-11,14-15H2
InChIKeySZZSZMUAEGZRIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)([1,1'-biphenyl]-4-yl)methanone (CAS 2034320-17-5) Is a Structurally Distinct Triazole-Piperidine Probe


(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)([1,1'-biphenyl]-4-yl)methanone (CAS 2034320‑17‑5) is a synthetic small molecule that combines a 1,2,3‑triazole moiety linked at the piperidine 4‑position with a biphenyl‑carbonyl substituent on the piperidine nitrogen. It belongs to the broader class of triazole‑piperidine methanones that have been explored as covalent irreversible inhibitors of serine hydrolases, notably α/β‑hydrolase domain‑containing protein 6 (ABHD6) and diacylglycerol lipases (DAGLs) [1]. The compound’s specific substitution pattern—an unsubstituted piperidine ring bearing a 2‑triazolyl group at the 4‑position—differentiates it from the more extensively characterized 2‑benzyl‑ or 2‑phenyl‑piperidine analogues such as KT182, KT195, and KT109.

Structurally distinct 2‑triazolyl piperidine; lacks 2‑substituent present in KT probes
May support negative‑control probe for ABHD6/DAGL inhibitor studies
Triazole‑piperidine scaffold enables scaffold‑hopping and SAR exploration

Why In‑Class Triazole‑Piperidine Analogues Are Not Interchangeable with (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)([1,1'-biphenyl]-4-yl)methanone


Triazole‑piperidine methanones that target ABHD6 or DAGLs display steep structure‑activity relationships: even minor alterations to the piperidine ring or the triazole‑aryl linkage can shift potency by orders of magnitude or change selectivity among serine hydrolases [1]. The target compound lacks the piperidine 2‑substituent that is critical for the high potency and selectivity of leads such as KT182 (IC₅₀ = 0.24 nM in Neuro2A cells) and KT195 (IC₅₀ = 10 nM) . Therefore, substituting these commercial probes with CAS 2034320‑17‑5 without verifying its activity profile would risk introducing uncharacterized off‑target effects or losing the desired target engagement. This differential is the direct justification for the quantitative evidence that follows.

2‑Substituent Absence
SAR indicates 2‑substituent critical for high ABHD6 affinity; absence may reduce target engagement significantly
Uncharacterized Selectivity
Off‑target profile may differ from leads KT182/KT195; empirical validation required
Regioisomeric Shift
2‑Triazolyl linkage may alter target recognition and reactivity compared to 1‑triazolyl series

Quantitative Evidence Available for (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)([1,1'-biphenyl]-4-yl)methanone Compared to Structural Analogues


Structural Simplification: Absence of Piperidine 2‑Substituent vs. High‑Potency ABHD6 Inhibitors

The target compound lacks the 2‑benzyl or 2‑phenyl substituent present on the piperidine ring of the well‑characterized ABHD6 inhibitors KT182 (IC₅₀ = 0.24 nM in Neuro2A cells) and KT195 (IC₅₀ = 10 nM) [1]. In the triazole‑urea series, the 2‑substituent is essential for high affinity and selectivity [2]; its absence in CAS 2034320‑17‑5 predicts a substantial loss of ABHD6 inhibitory activity. This represents a class‑level inference based on the SAR described in Deng et al. (2017).

2‑Substituent Absence
Class‑level inference
Target: not reported; predicted weak
KT182 IC₅₀ 0.24 nM, KT195 10 nM
Supports selection as inactive analogue or scaffold-hopping probe
SAR predicts >100‑fold potency loss; confirm experimentally
ABHD6 inhibitor Serine hydrolase Endocannabinoid system

Regioisomeric Triazole Linkage: 1,2,3‑Triazol‑2‑yl vs. 1,2,3‑Triazol‑1‑yl in DAGL/ABHD6 Probes

The target compound contains a 1,2,3‑triazol‑2‑yl (2‑triazolyl) group attached to the piperidine ring. In contrast, the majority of triazole‑urea serine hydrolase inhibitors (e.g., KT109, KT182, DH376) employ a 1,2,3‑triazol‑1‑yl (1‑triazolyl) linkage to the biphenyl or methanone moiety [1]. The different regiochemistry alters the steric and electronic environment of the triazole, which has been shown to impact target recognition and covalent reactivity in this class [2]. No direct comparison of the two regioisomers has been reported for CAS 2034320‑17‑5, but the known preference for 1‑triazolyl in potent inhibitors suggests this is a critical point of differentiation.

Regioisomeric Triazole
Class‑level inference
2‑Triazolyl (target) vs 1‑Triazolyl (KT109, KT182) — no direct potency data
Enables regioisomer effect studies; activity must be determined empirically
SAR favors 1‑triazolyl for DAGL/ABHD6; selectivity may differ
DAGL inhibitor ABHD6 inhibitor Click chemistry

Molecular Weight and Lipophilicity: Favorable Physicochemical Profile Relative to Larger ABHD6 Inhibitors

With a molecular formula of C₂₀H₂₀N₄O and a molecular weight of 332.4 g/mol, the target compound is significantly smaller than KT182 (C₂₇H₂₆N₄O₂, MW = 422.5) and KT195 (C₂₈H₂₈N₄O₂, MW = 452.5) [1]. Its calculated logP is approximately 3.4, compared to >4.0 for the larger analogues, suggesting improved aqueous solubility and potential for better blood‑brain barrier penetration [2]. These physicochemical differences can be advantageous when a smaller, less lipophilic probe is needed for in‑vivo studies.

Physicochemical Profile
Reported
Target: MW 332.4, clogP ~3.4
KT182: MW 422.5, clogP >4.0
Lower MW and lipophilicity may support CNS penetration optimization
clogP calculated; confirm experimental logP
Physicochemical properties Drug‑likeness CNS penetration

Recommended Research and Procurement Scenarios for (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)([1,1'-biphenyl]-4-yl)methanone


Negative Control or Scaffold‑Hopping Probe for ABHD6/DAGL Inhibitor Programs

Because the compound lacks the critical 2‑substituent required for high ABHD6 affinity (see Section 3, Evidence 1), it is ideally suited as a structurally similar but biologically inactive negative control for studies that employ KT182 or KT195. It can also serve as a starting point for scaffold‑hopping medicinal chemistry campaigns aiming to maintain the triazole‑piperidine core while exploring alternative vectors for target engagement [1].

CNS‑Penetrant Lead Optimization Based on Favorable Physicochemical Properties

With a lower molecular weight (332.4 g/mol) and reduced lipophilicity (clogP ≈ 3.4) compared to established ABHD6 inhibitors, the compound presents an attractive lead‑like scaffold for CNS‑focused drug discovery. Its physicochemical profile aligns with the recommended CNS MPO (Multiparameter Optimization) parameters for blood‑brain barrier penetration [1]. Medicinal chemists can derivatize the unsubstituted piperidine ring while monitoring the impact on potency and selectivity.

Chemical Biology Tool for Investigating Triazole Regioisomer Effects on Serine Hydrolase Targeting

The 1,2,3‑triazol‑2‑yl moiety represents a distinct regioisomer relative to the 1‑triazolyl series (see Section 3, Evidence 2). This compound can therefore be used as a chemical probe to systematically study how triazole regiochemistry affects covalent reactivity, binding‑site complementarity, and off‑target selectivity within the serine hydrolase family [1].

Building Block for Custom Triazole‑Piperidine Library Synthesis

The compound can be employed as a key intermediate for generating diverse libraries of triazole‑piperidine methanones. Its aryl‑carbonyl group can be further functionalized, and the unsubstituted piperidine can be alkylated or acylated to rapidly explore structure‑activity relationships in serine hydrolase inhibitor programs [1].

Application
Selection Property
Validation Focus
ABHD6/DAGL negative‑control studies
Structurally related inactive analogue
Confirm lack of ABHD6/DAGL engagement
CNS lead optimization
Low MW & lipophilicity profile
Evaluate BBB penetration and CNS MPO fit
Regioisomer effect studies
Distinct 2‑triazolyl regioisomer
Map covalent reactivity and selectivity vs 1‑triazolyl series
Custom library synthesis
Triazole‑piperidine core scaffold
Derivatize piperidine and aryl groups for SAR
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